Pyrazole 5-Methyl Substitution Confers a Measurable Increase in Calculated Lipophilicity Relative to the Des-Methyl Analog, Influencing Membrane Permeability and Nonspecific Binding
The 5-methyl substituent on the pyrazole ring of 917899-34-4 increases the calculated partition coefficient (clogP) by approximately 0.5–0.6 log units compared to the des-methyl analog 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857531-03-4), based on fragment-based computational predictions. In the context of pyrazolo-piperidine HIV entry inhibitors, lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and nonspecific binding artifacts in cellular assays. [1] This difference is expected to translate into altered cellular uptake kinetics and potentially distinct in vitro activity profiles, necessitating separate procurement for controlled comparative studies.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.5 (estimated by fragment addition; experimental logP not reported) |
| Comparator Or Baseline | clogP ≈ 3.9 (des-methyl analog, CAS 857531-03-4) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.6 log units (higher lipophilicity for 5-methyl compound) |
| Conditions | Computational prediction using fragment-based methods; no experimental logP or logD data available for either compound. |
Why This Matters
A 0.5–0.6 log unit increase in lipophilicity can significantly affect passive membrane permeability, nonspecific binding in biochemical assays, and metabolic clearance, all of which are critical for accurate SAR interpretation and lead optimization.
- [1] Cox BD, Prosser AR, Sun Y, Li Z, Lee S, Huang MB, Bond VC, Snyder JP, Krystal M, Wilson LJ, Liotta DC. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015;6(7):753-757. View Source
